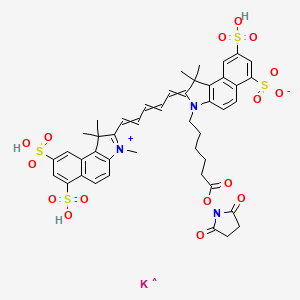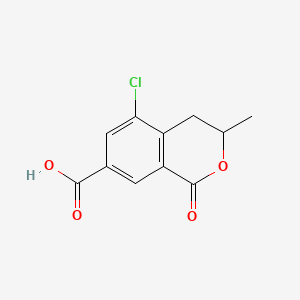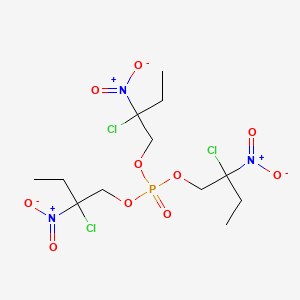
1-(2-Pyrenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyrenyl)ethanol is an organic compound with the molecular formula C18H14O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . The compound consists of a pyrene moiety attached to an ethanol group, making it a valuable component in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-Pyrenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 1-(2-Pyrenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the Grignard reaction, where 2-bromopyrene reacts with ethyl magnesium bromide, followed by hydrolysis to yield this compound .
Análisis De Reacciones Químicas
1-(2-Pyrenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield pyrene, especially under strong reducing conditions.
The major products formed from these reactions include 1-(2-Pyrenyl)ethanone, pyrene, and 1-(2-Pyrenyl)ethyl halides.
Aplicaciones Científicas De Investigación
1-(2-Pyrenyl)ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Pyrenyl)ethanol is primarily related to its ability to interact with various molecular targets through non-covalent interactions. The pyrene moiety can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds . These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules, making it a versatile tool in biochemical research .
Comparación Con Compuestos Similares
1-(2-Pyrenyl)ethanol can be compared to other pyrene derivatives and similar compounds:
1-Phenyl-1-(2-pyridyl)ethanol: This compound has a similar structure but with a phenyl and pyridyl group instead of the pyrene moiety.
2-Pyrenylmethanol: Another pyrene derivative with a methanol group instead of ethanol, exhibiting different reactivity and applications.
1-(2-Pyrenyl)ethanone: The oxidized form of this compound, used in different synthetic and research contexts.
The uniqueness of this compound lies in its combination of the pyrene moiety with an ethanol group, providing distinct chemical and physical properties that are advantageous in various applications.
Propiedades
Número CAS |
86470-99-7 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
1-pyren-2-ylethanol |
InChI |
InChI=1S/C18H14O/c1-11(19)16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-11,19H,1H3 |
Clave InChI |
VTDMOCLDFVEGNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
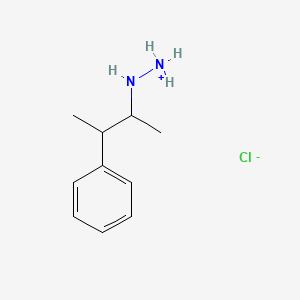
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
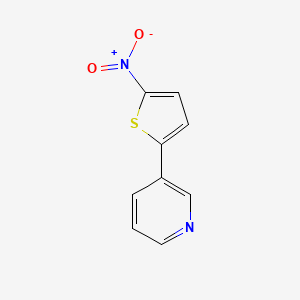
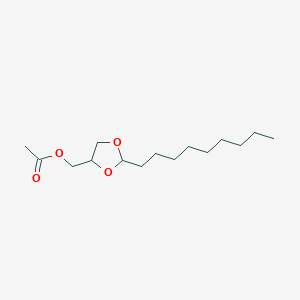
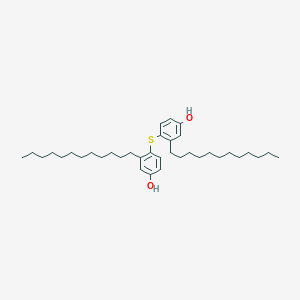
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)


![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)
